2-Amino-3-fluoro-4,5-dimethoxybenzamide
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Overview
Description
2-Amino-3-fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes an amino group, a fluorine atom, and two methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-4,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-4,5-dimethoxyaniline, followed by reduction to obtain the corresponding amine. The amine is then acylated using benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-4,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Amino-3-fluoro-4,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzamide
- 3-Fluoro-4,5-dimethoxybenzamide
- 2-Amino-3-chloro-4,5-dimethoxybenzamide
Uniqueness
2-Amino-3-fluoro-4,5-dimethoxybenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-fluoro-4,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-14-5-3-4(9(12)13)7(11)6(10)8(5)15-2/h3H,11H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOONRRXFWWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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